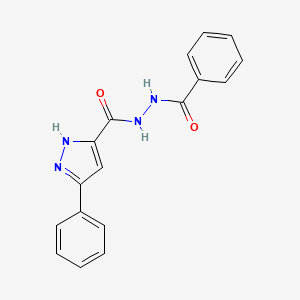

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

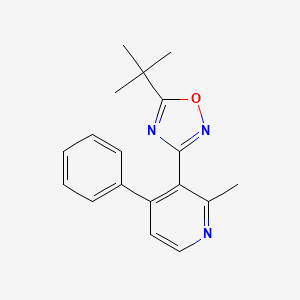

“N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” is a compound that belongs to the class of organic compounds known as aromatic anilides . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . This compound has been evaluated for biological activities as potential DNA gyrase inhibitors .

Synthesis Analysis

The synthesis of “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A total of 19 novel analogs were designed, synthesized, and evaluated for biological activities .Molecular Structure Analysis

The molecular structure of “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” include the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol .Applications De Recherche Scientifique

Anti-Inflammatory Properties

N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide has demonstrated anti-inflammatory potential. Its structural features make it an interesting candidate for inhibiting inflammatory pathways. Researchers have investigated its effects on various inflammatory markers and pathways, including COX-2 inhibition and cytokine modulation .

Anticancer Activity

Studies have explored the anticancer properties of this compound. It shows promise as a potential chemotherapeutic agent due to its ability to inhibit cancer cell growth and induce apoptosis. Researchers have investigated its impact on different cancer cell lines, including breast, lung, and colon cancer .

Antioxidant Effects

N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide exhibits antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing cellular damage. Researchers have evaluated its radical-scavenging capacity and its potential application in oxidative stress-related diseases .

Antibacterial and Antifungal Properties

The compound has been studied for its antibacterial and antifungal effects. Researchers have assessed its activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. These findings highlight its potential as an antimicrobial agent .

Analgesic Potential

N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide has been investigated for its analgesic properties. It may modulate pain pathways and provide relief from pain. Researchers have explored its effects in animal models and cell-based assays .

Antiviral Activity

Recent studies suggest that this compound exhibits antiviral effects. Researchers have evaluated its activity against specific viruses, including HIV. The compound’s structure may interfere with viral replication or entry mechanisms, making it a potential antiviral agent .

Mécanisme D'action

Target of Action

A structurally similar compound, n-phenyl-1h-pyrazole-3-carboxamide, has been reported to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

If it shares a similar mechanism with N-phenyl-1H-pyrazole-3-carboxamide, it might interact with CDK2, potentially influencing the cell cycle

Biochemical Pathways

Given the potential interaction with CDK2, it could impact pathways related to cell cycle regulation . The downstream effects of such interactions would likely involve changes in cell proliferation and division .

Result of Action

If it acts similarly to N-phenyl-1H-pyrazole-3-carboxamide, it could potentially influence cell cycle progression and have an impact on cell proliferation .

Orientations Futures

The future directions for “N’-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide” could involve further exploration of its potential as a DNA gyrase inhibitor, given its strong inhibitory activity against certain bacterial strains . Additionally, the development of novel strategies and wide applications of pyrazole scaffold could be a promising area of research .

Propriétés

IUPAC Name |

N'-benzoyl-3-phenyl-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2/c22-16(13-9-5-2-6-10-13)20-21-17(23)15-11-14(18-19-15)12-7-3-1-4-8-12/h1-11H,(H,18,19)(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBNCWXFISJSRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)NNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350661 |

Source

|

| Record name | ST50990192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124928-37-6 |

Source

|

| Record name | ST50990192 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-4-(4-{[(2S)-2-(1-piperidinylcarbonyl)-1-pyrrolidinyl]methyl}phenyl)-2-butanol](/img/structure/B5523101.png)

![3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)

![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5523128.png)

![3-{2-[(1S,4S)-5-benzyl-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-7-fluoro-2-methyl-1H-indole](/img/structure/B5523139.png)

![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)

![9-(2-chlorobenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523143.png)

![methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)

![ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)

![2-ethyl-8-(4-phenoxybutanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5523199.png)

![2-benzyl-9-[(5-propyl-2-furyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523212.png)